molecular formula C12H11NO3 B1581346 Ethyl 5-phenylisoxazole-3-carboxylate CAS No. 7063-99-2

Ethyl 5-phenylisoxazole-3-carboxylate

Cat. No.: B1581346
CAS No.: 7063-99-2
M. Wt: 217.22 g/mol
InChI Key: DSUXKYCDKKYGKX-UHFFFAOYSA-N
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Description

Ethyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Ethyl 5-phenylisoxazole-3-carboxylate can be synthesized through various synthetic routes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the Sonogashira coupling of acid chlorides with terminal alkynes, followed by 1,3-dipolar cycloaddition with in situ prepared nitrile oxides . Industrial production methods often employ these catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Tuberculosis Activity

Ethyl 5-phenylisoxazole-3-carboxylate has been identified as a promising candidate in the development of new anti-tuberculosis (TB) drugs. Research indicates that derivatives of this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for TB. A study highlighted the rational design of ethyl esters of 5-phenylisoxazole-3-carboxylic acid, demonstrating their potential as selective growth inhibitors of M. tuberculosis .

The compound's effectiveness is attributed to its ability to interfere with bacterial growth mechanisms, making it a valuable lead compound in the search for more effective TB treatments, especially in light of rising drug resistance .

Structure-Activity Relationship (SAR) Studies

In addition to its antibacterial properties, this compound is utilized in SAR studies aimed at optimizing pharmacological profiles. Researchers have synthesized various analogs to evaluate their biological activities against specific targets such as EPAC (Exchange Protein directly Activated by cAMP). These studies have led to the identification of more potent EPAC antagonists by modifying substituents on the phenyl ring and the isoxazole moiety .

Synthesis and Methodologies

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including mechanochemical approaches and traditional organic synthesis techniques. One notable method involves the reaction of acetophenone derivatives with hydroxylamine followed by esterification processes .

A comprehensive overview of metal-free synthetic routes has also been documented, emphasizing environmentally friendly methodologies that do not rely on heavy metals . This is particularly relevant in modern chemistry, where there is a growing emphasis on sustainability.

Case Studies and Research Findings

Case Study: Anti-Tuberculosis Development

A significant case study involved the screening of various isoxazole derivatives for their anti-tubercular activity. This compound was included in a series of compounds tested for efficacy against drug-resistant strains of M. tuberculosis. The results indicated that modifications at specific positions on the isoxazole ring could enhance potency and selectivity .

CompoundActivity Against M. tuberculosisNotes
This compoundModerateEffective against resistant strains
Derivative AHighImproved potency with specific modifications
Derivative BLowLimited efficacy observed

Case Study: EPAC Inhibition

Another research focus has been on the role of this compound as a selective inhibitor of EPAC proteins. In vitro assays demonstrated that this compound effectively blocked EPAC-mediated signaling pathways, which are implicated in various diseases including cancer and diabetes . The structure-activity relationship studies provided insights into how different substitutions can modulate activity, paving the way for novel therapeutic agents targeting these pathways.

Mechanism of Action

The mechanism of action of ethyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The isoxazole ring structure is crucial for its binding affinity and biological activity.

Comparison with Similar Compounds

Ethyl 5-phenylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the isoxazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biological Activity

Ethyl 5-phenylisoxazole-3-carboxylate (EPI) is a heterocyclic compound with significant biological activity, particularly in pharmacology and biochemistry. Its molecular formula is C₁₂H₁₁NO₃, and it has a molecular weight of 217.22 g/mol. This compound has garnered attention due to its interactions with various biological systems, including enzyme inhibition, cellular effects, and potential therapeutic applications.

EPI plays a crucial role in biochemical reactions by interacting with several enzymes and proteins, influencing their activity and function. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism. This inhibition can have significant implications for drug interactions and pharmacokinetics.

Table 1: Enzyme Inhibition Profile of EPI

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP2C19Non-competitive

2. Cellular Effects

EPI influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Research indicates that it can modulate signaling pathways associated with inflammation and apoptosis. These effects suggest potential therapeutic applications in conditions characterized by dysregulated cell signaling.

Case Study: EPI in Inflammation Modulation

In a laboratory study, EPI was shown to reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharide (LPS). The results demonstrated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .

The molecular mechanism of action for EPI involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activity. This property is crucial for understanding its pharmacological effects and designing derivatives with enhanced activity.

Figure 1: Proposed Molecular Interaction of EPI with Enzymes

Molecular Interaction (Placeholder for illustrative purposes)

4. Pharmacokinetics and Metabolism

EPI exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), which is essential for central nervous system (CNS) applications. Its metabolic pathways involve interactions with various enzymes that facilitate its clearance from the body.

Table 2: Pharmacokinetic Properties of EPI

PropertyValue
AbsorptionHigh
BBB PermeabilityYes
MetabolismCYP450 mediated

5. Dosage Effects in Animal Models

The effects of EPI vary significantly with dosage in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxicity or adverse effects. For instance, studies have shown that doses above a certain threshold result in hepatotoxicity in rodents.

6. Conclusion

This compound is a compound of considerable interest due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit key enzymes involved in drug metabolism and modulate cellular processes highlights its significance in pharmacology. Future research should focus on exploring its full therapeutic potential and optimizing its chemical structure for enhanced efficacy.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Ethyl 5-phenylisoxazole-3-carboxylate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process, including cyclocondensation reactions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
  • pH adjustment : Neutral to slightly acidic conditions (pH 6–7) to stabilize intermediates .
  • Solvent selection : Use of polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents (3:7 ratio) achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the isoxazole proton resonates at δ 6.37 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 217.22 for [M+H]⁺) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles critical for conformational analysis .

Q. How do solubility and stability under varying conditions influence experimental design?

  • Methodological Answer :

  • Solubility : Highly soluble in dichloromethane, ethyl acetate, and DMSO (>50 mg/mL), but insoluble in water. Pre-formulation studies recommend DMSO for in vitro assays .
  • Stability : Stable at room temperature in dark, dry conditions for >6 months. Degrades at >100°C or under prolonged UV exposure .
  • Storage : Store at 0–8°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect reactivity and biological activity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilic substitution at the 4-position, altering reactivity in Suzuki couplings .
  • Structure-Activity Relationship (SAR) : Fluorine or methoxy substituents improve binding to kinase targets (e.g., IC₅₀ reduction from 12 µM to 3 µM) .
  • Synthetic modifications : Use Ullmann coupling or Pd-catalyzed cross-coupling to introduce diverse substituents for SAR libraries .

Q. What computational approaches model interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predicts binding to EPAC proteins with ΔG ≈ -8.2 kcal/mol, prioritizing substituent configurations .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries for docking studies .

Q. How can contradictions between X-ray crystallographic data and computational models be resolved?

  • Methodological Answer :

  • Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve discrepancies in bond angles .
  • Hirshfeld surface analysis : Identifies weak interactions (e.g., C-H···O) missed in initial docking models .
  • Validation tools : Cross-check with Cambridge Structural Database (CSD) entries to align experimental and theoretical parameters .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Continuous flow reactors : Reduce racemization risks by minimizing residence time at high temperatures .
  • Catalyst optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Pd) for >90% ee .
  • Process monitoring : In-line FTIR tracks intermediate formation to prevent byproduct accumulation .

Q. How does hydrolysis of the ester group impact pharmacological activity?

  • Methodological Answer :

  • Controlled hydrolysis : Treat with NaOH (0.1 M) to yield 5-phenylisoxazole-3-carboxylic acid, which shows 10-fold higher solubility but reduced cellular permeability (PAMPA logPₑ = -1.2 vs. 1.8 for parent compound) .
  • Prodrug strategies : Ethyl ester protects the carboxylate, enhancing bioavailability (AUC increased by 40% in murine models) .

Properties

IUPAC Name

ethyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUXKYCDKKYGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341215
Record name ethyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7063-99-2
Record name Ethyl 5-phenylisoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7063-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (3.03 g, 20 mmol) and ethynylbenzene (4.39 mL, 40 mmol) in ether (80 mL) at room temperature was added a solution of triethylamine (5.58 mL, 40.0 mmol) in ether (20 mL) dropwise over 60 minutes. The reaction mixture was stirred for 2 h at room temperature and filtered. The filtrate was concentrated to give an yellow oil which was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (0-12%) to afford ethyl 5-phenylisoxazole-3-carboxylate (3.06 g, 14.09 mmol, 70% yield) as a white solid. The compound had an HPLC retention time=2.99 minutes (YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.2% phosphoric acid over a 4 minute gradient. MS:(M+H)=218.12. 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.3 Hz, 3H), 4.48 (q, J=7.3, 2H), 6.93 (s, 1H), 7.45-7.53 (m, 3H), and 7.77-7.85 (m, 2H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (3.03 g, 20 mmol) and ethynylbenzene (4.39 mL, 40 mmol) in ether (80 mL) at room temperature was added a solution of triethylamine (5.58 mL, 40 0 mmol) in ether (20 mL) dropwise over 60 minutes. The reaction mixture was stirred for 2 h at room temperature. The reaction mixture was filtered, and the filtrate was concentrated to a yellow oil which was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (0-12%) to afford ethyl 5-phenylisoxazole-3-carboxylate (3.06 g, 14.09 mmol, 70% yield) as a white solid. The compound had an HPLC retention time=2.99 minutes (YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol +0.2% phosphoric acid over a 4 minute gradient. MS:(M+H)=218.12. 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.3 Hz, 3H), 4.48 (q, J=7.3, 2H), 6.93 (s, 1H), 7.45-7.53 (m, 3H), and 7.77-7.85 (m, 2H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.58 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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